2-(3,5-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide
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Overview
Description
2-(3,5-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with a 3,5-dimethoxybenzamido group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of appropriate precursors such as 2-bromo-5-phenylthiophene with a suitable amine.
Introduction of the 3,5-Dimethoxybenzamido Group: This step involves the reaction of the thiophene derivative with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the benzamido group.
Formation of the Carboxamide Group: The final step involves the conversion of the intermediate product to the carboxamide derivative through the reaction with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(3,5-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized thiophene derivatives.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: A related compound with similar structural features but lacking the thiophene ring.
3-Acetoxy-2-methylbenzamide: Another benzamide derivative with different substituents on the benzene ring.
2-Phenethylamines: Compounds with a phenethylamine moiety that exhibit different biological activities.
Uniqueness
2-(3,5-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide is unique due to the presence of both the thiophene ring and the 3,5-dimethoxybenzamido group. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
Properties
IUPAC Name |
2-[(3,5-dimethoxybenzoyl)amino]-5-phenylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-25-14-8-13(9-15(10-14)26-2)19(24)22-20-16(18(21)23)11-17(27-20)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDDGYBRFCPMPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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